

An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3)

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Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

Cat. No.: B15546599

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Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolinone or 2,4-quinolinediol, is a heterocyclic organic compound that serves as a vital scaffold in medicinal chemistry and a key intermediate in the synthesis of various bioactive molecules.^{[1][2]} Its structure is present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.^[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological significance, analytical methods, and safety protocols.

Physicochemical Properties

2,4-Dihydroxyquinoline exists in tautomeric forms, predominantly as 4-hydroxy-1H-quinolin-2-one.^[4] Its physical and chemical characteristics are crucial for designing experimental protocols, particularly concerning solubility and stability.^[5]

Property	Value	Reference(s)
CAS Number	86-95-3	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[1][4]
Molecular Weight	161.16 g/mol	[1][4]
Appearance	White to light yellow or beige powder	[1]
Melting Point	>300 °C	[1][5]
Boiling Point	408.70 °C (estimated)	[6]
Solubility	Insoluble in water (26 mg/L at 20 °C)	[6][7]
logP (o/w)	1.020 (estimated)	[6]
IUPAC Name	4-hydroxy-1H-quinolin-2-one	[4]

Synthesis of 2,4-Dihydroxyquinoline

Several synthetic routes to **2,4-dihydroxyquinoline** and its derivatives have been established, including the Camps cyclization and methods involving the condensation of anilines with malonic acid derivatives.[5][8] A notable and efficient method involves the synthesis from isatin.

Experimental Protocol: Synthesis from Isatin

This protocol is adapted from a reported novel synthesis method.[9] It involves a two-step process: N-acylation of isatin followed by intramolecular rearrangement and hydrolysis.

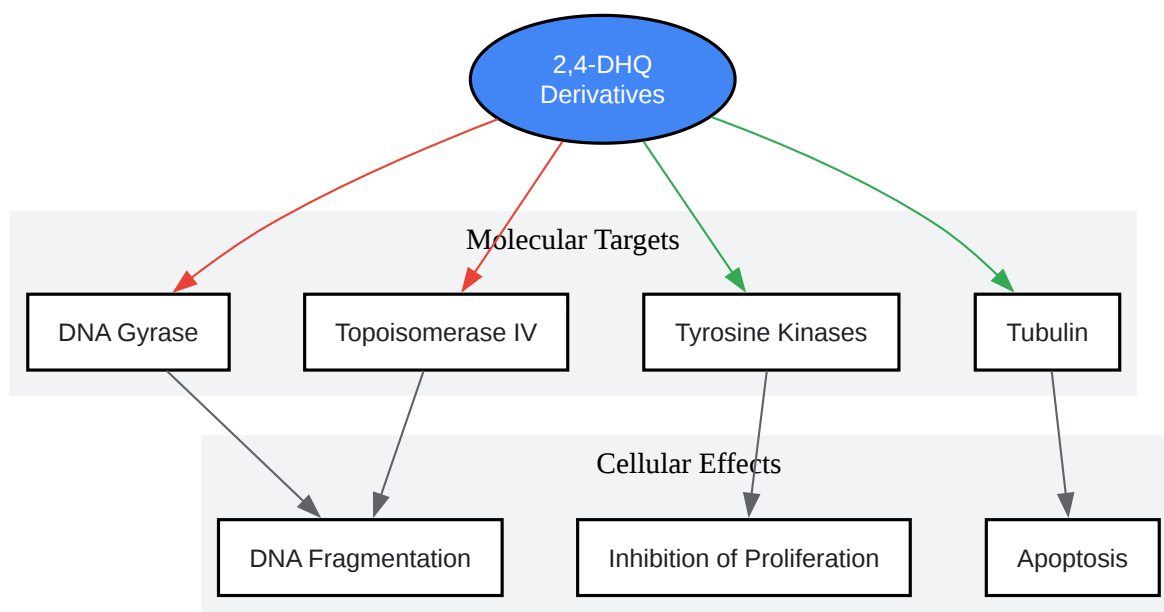
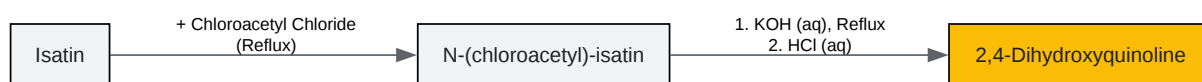
Step 1: Synthesis of N-(chloroacetyl)-isatin

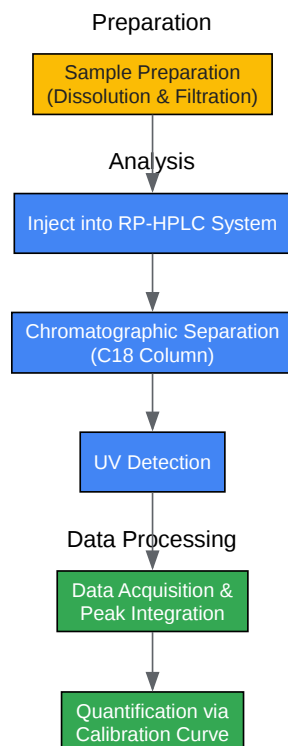
- In a suitable reaction vessel, suspend isatin in an appropriate solvent such as ethyl acetate.
- Add chloroacetyl chloride to the suspension.
- Heat the mixture to reflux for a specified period until the reaction is complete (monitored by TLC).

- Allow the reaction mixture to cool, which will cause the product, N-(chloroacetyl)-isatin, to crystallize.
- Filter the crystals, wash with a cold solvent, and dry under a vacuum.

Step 2: Synthesis of **2,4-Dihydroxyquinoline**

- Dissolve the N-(chloroacetyl)-isatin obtained in the previous step in an aqueous solution of potassium hydroxide (KOH).
- Heat the mixture to reflux. The reaction involves a rearrangement and hydrolysis, often accompanied by the evolution of carbon dioxide.
- After the reaction is complete, cool the solution to room temperature.
- Acidify the reaction mixture with a suitable acid, such as hydrochloric acid (HCl), until the product precipitates out of the solution.
- Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.
- The crude **2,4-dihydroxyquinoline** can be further purified by recrystallization from a solvent like methanol.





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